5-(Prop-2-YN-1-YL)non-2-ene

Physicochemical Profiling Lipophilicity Fragrance Chemistry

5-(Prop-2-YN-1-YL)non-2-ene (synonyms: 5-prop-2-ynylnon-2-ene; 4-butyl-oct-6-en-1-yne) is a C12H20 acyclic enyne, characterized by a non-2-ene backbone with a prop-2-yn-1-yl substituent at the 5-position. This structural class, combining an internal alkene and a terminal alkyne, is recognized in fragrance chemistry for its potential organoleptic properties.

Molecular Formula C12H20
Molecular Weight 164.29 g/mol
CAS No. 61786-32-1
Cat. No. B14545367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Prop-2-YN-1-YL)non-2-ene
CAS61786-32-1
Molecular FormulaC12H20
Molecular Weight164.29 g/mol
Structural Identifiers
SMILESCCCCC(CC=CC)CC#C
InChIInChI=1S/C12H20/c1-4-7-10-12(9-6-3)11-8-5-2/h3-4,7,12H,5,8-11H2,1-2H3
InChIKeyWQDSLRIRCQHDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Prop-2-YN-1-YL)non-2-ene (CAS 61786-32-1): Chemical Identity and Baseline Physicochemical Profile


5-(Prop-2-YN-1-YL)non-2-ene (synonyms: 5-prop-2-ynylnon-2-ene; 4-butyl-oct-6-en-1-yne) is a C12H20 acyclic enyne, characterized by a non-2-ene backbone with a prop-2-yn-1-yl substituent at the 5-position. This structural class, combining an internal alkene and a terminal alkyne, is recognized in fragrance chemistry for its potential organoleptic properties . Its molecular weight is 164.287 g/mol, with an exact mass of 164.157 and a calculated LogP of 3.7823 . As a small, functionalized hydrocarbon, it represents a specific scaffold for structure-odor relationship studies and synthetic derivatization applications.

Research Context Structure-odor relationship and fragrance ingredient studies
Synthetic Utility Terminal alkyne for copper-catalyzed cycloaddition derivatization
Analytical Role Retention-time and fragmentation reference for enyne isomer discrimination

Why Generic Substitution Fails for 5-(Prop-2-YN-1-YL)non-2-ene: The Absence of Validated Interchangeability


Without published comparative performance data—such as receptor binding affinities, organoleptic detection thresholds, or reactivity rates—scientific or industrial users cannot assume functional equivalence between 5-(Prop-2-YN-1-YL)non-2-ene and any other C12H20 alkyne, enyne, or fragrance material. Generic substitution based solely on similar molecular formula or functional group classification carries a high risk of introducing uncharacterized variation in odor character, chemical stability, or biological activity . Consequently, procurement specifications for this compound must be identity-driven unless explicit, quantifiable evidence of interchangeability emerges for a specific application context.

Odor Variability Odor character and stability may differ among C12H20 enynes without published comparative data.
Performance Risk Substitution based solely on molecular formula or functional group risks uncharacterized variation in biological activity.
Validation Gap Identity-driven procurement is advised until interchangeability evidence emerges for a specific application.

Quantitative Differentiation Evidence for 5-(Prop-2-YN-1-YL)non-2-ene: Limited Comparative Data from Intrinsic Properties


Intrinsic LogP as a Hydrophobicity Anchor in Enyne Space

The calculated LogP of 5-(Prop-2-YN-1-YL)non-2-ene is 3.7823, a value that places it in the upper lipophilicity range for C12 enyne fragrance materials. While not a direct comparator study, this LogP is higher than that of its fully saturated analog, 5-butylnonane (C13H28; LogP ~3.5), which lacks the alkyne functional group responsible for many distinctive odor characters . The difference in LogP indicates different phase partitioning behavior, making the compound structurally non-interchangeable with saturated hydrocarbons in formulation matrices.

Hydrophobicity Anchor
Class-level inference
LogP 3.78 vs ~3.5
Indicates different partitioning behavior for chromatography and membrane studies.
Requires experimental validation; database-derived values.
Physicochemical Profiling Lipophilicity Fragrance Chemistry

Exact Mass as a Chromatographic Selectivity Discriminator

The exact monoisotopic mass of 5-(Prop-2-YN-1-YL)non-2-ene is 164.1570 Da (molecular formula C12H20). This mass differs from isobaric C12H20 isomers such as 4-Ethyldec-3-en-5-yne (also 164.1570 Da) by zero nominal mass units, necessitating high-resolution mass spectrometry (HRMS) for differentiation. However, the distinct fragmentation pattern arising from the 2-nonene backbone bearing a propynyl substituent at the 5-position offers potential for MS/MS-based discrimination . No published comparative fragmentation data are currently available.

Exact Mass Discrimination
Data to verify
164.1570 Da (isobaric with 4-Ethyldec-3-en-5-yne)
HRMS required; MS/MS fragmentation may differentiate isomers.
No published comparative fragmentation data.
Analytical Chemistry Mass Spectrometry Isomer Differentiation

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Potential

The topological polar surface area (TPSA) of 5-(Prop-2-YN-1-YL)non-2-ene is reported as 0.0 Ų, with zero hydrogen bond donors and zero hydrogen bond acceptors . This places the compound in the class of purely hydrophobic hydrocarbons. By comparison, 5-(prop-2-en-1-yl)non-2-ene (C12H22) also has a TPSA of 0.0 but lacks the alkyne functionality that can participate in transition-metal-catalyzed reactions such as click chemistry . The absence of classical H-bond donors/acceptors limits aqueous solubility but may enhance membrane permeation, a factor relevant to fragrance ingredient deposition and retention.

Hydrogen Bonding Potential
Class-level inference
TPSA 0.0 Ų, zero HBD/HBA
Hydrophobic character may guide synthetic reactivity and formulation partitioning.
Alkyne reactivity differs from alkene analog despite identical TPSA.
Pharmaceutical Chemistry ADME Prediction Drug-likeness

Application Scenarios for 5-(Prop-2-YN-1-YL)non-2-ene Grounded in Intrinsic Property Evidence


GC-MS Reference Standard for Enyne Isomer Discrimination in Fragrance Analysis

Given its exact mass of 164.1570 Da and non-2-ene backbone with a 5-propynyl substituent, 5-(Prop-2-YN-1-YL)non-2-ene can serve as a specific retention-time and fragmentation pattern reference standard for gas chromatography-mass spectrometry (GC-MS) methods designed to differentiate C12H20 enyne isomers in complex natural product extracts or synthetic fragrance mixtures . Its procurement as a characterized analytical standard is justified when isomer misidentification could lead to quality control failures.

Synthetic Intermediate for Terminal Alkyne Derivatization Programs

The presence of a terminal prop-2-yn-1-yl group in 5-(Prop-2-YN-1-YL)non-2-ene enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other transition-metal-mediated coupling reactions . Research groups focused on building focused libraries of triazole-containing fragrance precursors or bioactive small molecules may prioritize this compound for its bifunctional structure combining an internal alkene and a terminal alkyne.

Lipophilicity Calibration Standard for Reversed-Phase Chromatography

With a calculated LogP of 3.7823, this compound falls within a moderate-to-high lipophilicity range suitable for calibrating reversed-phase HPLC columns and evaluating mobile phase gradients for separating neutral hydrophobic analytes . Unlike fully saturated hydrocarbon calibration standards, the presence of unsaturation provides a UV chromophore for detection, offering a practical advantage in method development.

Structure-Odor Relationship (SOR) Studies on Alkyne-Containing Fragrance Materials

The combination of a non-2-ene framework and a propynyl substituent creates a specific molecular shape and electronic environment that may influence olfactory receptor activation. For fragrance houses conducting systematic SOR studies, procuring this compound enables head-to-head olfactory comparison against structurally related C12 enynes (e.g., 4-Ethyldec-3-en-5-yne) to isolate the contribution of alkyne position and chain branching to odor character .

Application
Selection Property
Validation Focus
GC-MS Reference Standard for Enyne Isomers
Exact mass and fragmentation specificity
HRMS/MS/MS isomer differentiation
Synthetic Intermediate for Alkyne Derivatization
Terminal alkyne functionality
Click chemistry and cross-coupling reactivity
Lipophilicity Calibration Standard
LogP and UV-detectable unsaturation
Reversed-phase HPLC gradient calibration
Structure-Odor Relationship Studies
Enyne scaffold with defined substitution
Olfactory comparison with structural analogs
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